molecular formula C7H14ClNO B14390914 2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol CAS No. 89796-42-9

2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol

Cat. No.: B14390914
CAS No.: 89796-42-9
M. Wt: 163.64 g/mol
InChI Key: YSQYDHTYLOSHTF-UHFFFAOYSA-N
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Description

2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol is an organic compound that features a chlorinated propenyl group attached to an ethylaminoethanol backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with ethylamine under controlled conditions. One common method involves the use of phase-transfer catalysts to facilitate the reaction between the chlorinated propenyl compound and ethylamine in an aqueous-organic biphasic system . The reaction is usually carried out at room temperature with stirring to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of hydrazine hydrate and alkali in the presence of phase-transfer catalysts can enhance the reaction rate and yield . The process is designed to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

89796-42-9

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-[2-chloroprop-2-enyl(ethyl)amino]ethanol

InChI

InChI=1S/C7H14ClNO/c1-3-9(4-5-10)6-7(2)8/h10H,2-6H2,1H3

InChI Key

YSQYDHTYLOSHTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC(=C)Cl

Origin of Product

United States

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